2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine
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Overview
Description
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine typically involves the reaction of pyridine-2-carbaldehyde with 2-methylprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine: This compound has a similar structure but features a prop-2-yn-1-amine group instead of a prop-2-en-1-amine group.
N-(pyridin-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,11H,1,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIGGBQQJAPYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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